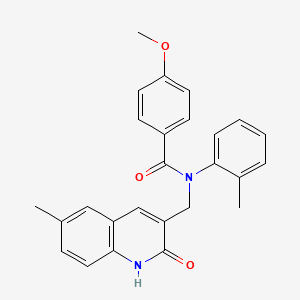
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide, also known as HMQ-TBAM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline-based molecules, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and/or receptors in the body. For example, it has been shown to inhibit the growth of certain bacterial and fungal strains by targeting specific enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, and to inhibit the production of inflammatory cytokines in immune cells.
实验室实验的优点和局限性
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of experimental conditions. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are a number of potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide. For example, it could be further investigated for its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases. Additionally, its use as a fluorescent probe could be further optimized for more sensitive and selective detection of metal ions in biological systems. Finally, its mechanism of action could be further elucidated through more detailed biochemical and pharmacological studies.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with formaldehyde to form the corresponding Schiff base. This intermediate is then reacted with o-toluidine and para-anisidine in the presence of acetic acid to yield the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(o-tolyl)benzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. Furthermore, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-13-23-20(14-17)15-21(25(29)27-23)16-28(24-7-5-4-6-18(24)2)26(30)19-9-11-22(31-3)12-10-19/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQWJYUMTRQXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
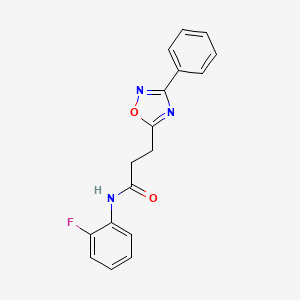
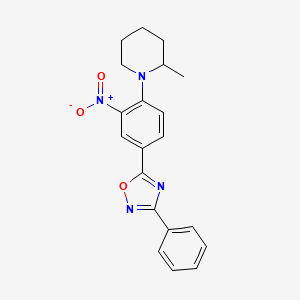
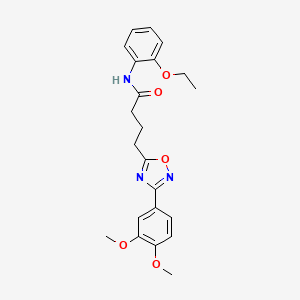
![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)




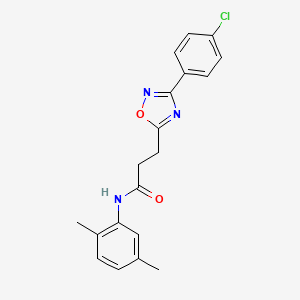
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)
